N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide is a synthetic organic compound characterized by a 2,2'-bithiophene core linked via an ethyl group to a 3,3-dimethylbutanamide moiety. The bithiophene unit confers π-conjugation and electronic delocalization, which are critical for optoelectronic applications or ligand-receptor interactions .
Properties
IUPAC Name |
3,3-dimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS2/c1-16(2,3)11-15(18)17-9-8-12-6-7-14(20-12)13-5-4-10-19-13/h4-7,10H,8-9,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPJRFLHARIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC1=CC=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide is a compound that has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to a 3,3-dimethylbutanamide structure via an ethyl chain. Its unique structure imparts specific electronic properties beneficial for applications in both organic electronics and biological systems.
The primary biological activity of this compound involves its role as a hole transport material (HTM) in perovskite solar cells (PSCs). It facilitates the transport of holes (positive charges), which is crucial for the efficiency of electricity generation in these devices. Additionally, it has shown potential interactions with biological targets that could lead to therapeutic applications.
Target Interactions
- COX-2 Inhibition : The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a target associated with inflammation and cancer progression. This suggests potential anti-inflammatory and anticancer properties.
- NF-κB Pathway Modulation : It has been indicated that this compound may influence the NF-κB signaling pathway, which plays a significant role in immune response and cell survival. This modulation could be beneficial in cancer therapy by inhibiting tumor growth.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Inflammation Reduction : Experimental models have shown that this compound reduces inflammatory markers in cells exposed to pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Solubility : Its solubility characteristics are critical for its effectiveness as both an HTM and a therapeutic agent.
- Stability : The compound's stability under various environmental conditions influences its performance in PSCs and biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | COX-2 inhibition; HTM for PSCs | Effective in reducing inflammation and cancer cell proliferation |
| N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzamide | Similar without dimethyl group | Less effective COX-2 inhibitor | Altered solubility affects performance |
| 4-(Dimethylsulfamoyl)benzoic acid | Benzamide precursor | Limited anticancer activity | Used for synthetic applications |
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide with Analogues
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
The 3,3-dimethylbutanamide group increases lipophilicity (predicted logP ~3.5–4.0) compared to linear-chain analogs like pentanamide (logP ~2.8–3.2) . This enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility, a trend observed in related bithiophene derivatives .
Thermal Stability
Compounds with branched amides, such as 3,3-dimethylbutanamide, often exhibit higher melting points (e.g., 140–180°C in ) compared to linear-chain derivatives due to reduced molecular flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
